![molecular formula C14H18N2O3 B2480008 N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 2270918-62-0](/img/structure/B2480008.png)

N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

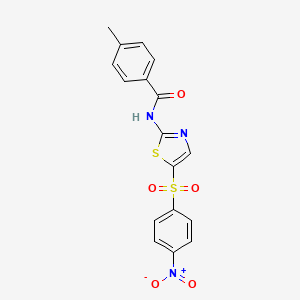

The compound "N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide" is a chemical entity that appears to be related to a class of compounds that include a morpholine ring and a benzamide moiety. These compounds have been studied for their potential biological activities, such as gastric prokinetic effects and anticancer properties. The morpholine ring is a common feature in pharmaceuticals, providing polar character and influencing the pharmacokinetic properties of the drugs .

Synthesis Analysis

The synthesis of related compounds typically involves the condensation of different benzene derivatives with morpholine or its analogs. For instance, the synthesis of N-[(2-morpholinyl)alkyl]benzamides involves coupling the morpholinyl moiety with a 4-amino-5-chloro-2-methoxybenzoyl group, which is a common structure in prokinetic agents like metoclopramide and cisapride . Similarly, indazole carboxamide derivatives have been synthesized by condensation of isocyanato benzene derivatives with morpholino-substituted indazoles . These synthetic routes often result in high yields and purity, indicating a lack of significant side reactions .

Molecular Structure Analysis

The molecular structures of compounds within this class have been characterized using various analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. For example, the crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system with specific cell parameters . Another compound, N-((6-bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, was found to have a triclinic crystal system with molecules stacked into a three-dimensional structure through hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. The presence of the morpholine ring and the benzamide moiety suggests that these compounds could undergo reactions typical for amides, such as hydrolysis, and could participate in hydrogen bonding due to the presence of the amide bond and the morpholine nitrogen .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of the morpholine ring imparts a degree of polarity and solubility in aqueous media, which is important for biological activity. The substituents on the benzene ring, such as chloro, methoxy, and trifluoromethyl groups, can significantly affect the lipophilicity and electronic properties of the molecule, which in turn can influence the compound's biological activity and pharmacokinetics .

Aplicaciones Científicas De Investigación

Morpholine Derivatives in Biomedical Applications

Morpholine derivatives have been extensively explored for their wide range of pharmaceutical applications, including their roles in synthesizing novel compounds with potent pharmacophoric activities. Al-Ghorbani et al. (2015) discussed the broad spectrum of pharmaceutical applications of piperazine and morpholine nucleus, highlighting the development of new methods for the synthesis of their derivatives. These derivatives have shown potential in antidepressant, anti-inflammatory, and antitumor activities, suggesting a promising area for the application of N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide in biomedical research (Al-Ghorbani et al., 2015).

Phosphorus-containing Polymers for Biomedical Use

The incorporation of phosphorus-containing organic materials, including those derived from methoxy-phenyl compounds, into polymers has garnered interest due to their biocompatibility, hemocompatibility, and resistance to protein adsorption. These properties are crucial for various biomedical applications, such as dentistry, regenerative medicine, and drug delivery. Monge et al. (2011) highlighted the significance of the 2-methacryloyloxyethyl phosphorylcholine (MPC) monomer, which bears resemblance in structural functionality to methoxy-phenyl compounds, underscoring the potential for this compound in creating biocompatible materials (Monge et al., 2011).

Analytical and Environmental Applications

The structural components of this compound suggest potential analytical applications, particularly in the development of novel ligands for environmental sensing and remediation. For instance, compounds with similar functional groups have been utilized in the analysis of antioxidants, which play a crucial role in various fields from food engineering to environmental science. Munteanu and Apetrei (2021) reviewed critical tests used to determine antioxidant activity, indicating the potential for this compound derivatives in analytical chemistry and environmental monitoring (Munteanu & Apetrei, 2021).

Mecanismo De Acción

Target of Action

The primary target of N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide is the D1 protein of photosystem-II (PS-II) . This protein plays a crucial role in photosynthesis, a process vital for the survival of plants and some microorganisms .

Mode of Action

This compound interacts with its target by binding at the Q B binding site of the D1 protein . This binding blocks the electron transfer in photosynthesis . The compound’s interaction with its target is driven by electrostatic interactions .

Biochemical Pathways

The compound affects the photosynthesis pathway by inhibiting the D1 protein of PS-II . This inhibition disrupts the electron transfer in photosynthesis, leading to a decrease in the production of ATP and NADPH, two molecules essential for the survival and growth of plants .

Result of Action

The result of the compound’s action is the inhibition of photosynthesis, which leads to the death of the plant or microorganism . This makes this compound an effective herbicide, particularly against Phalaris minor, a major weed of wheat crop .

Propiedades

IUPAC Name |

N-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-3-14(17)15-12-5-4-11(10-13(12)18-2)16-6-8-19-9-7-16/h3-5,10H,1,6-9H2,2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDNCMRZMVNXOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCOCC2)NC(=O)C=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2479926.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2479928.png)

![N-(4-acetylphenyl)-2-{[8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinolin-6-yl]sulfanyl}acetamide](/img/structure/B2479933.png)

![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2479938.png)

![Spiro[2.6]nonan-4-one](/img/structure/B2479941.png)

![1-[(3-chlorophenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2479944.png)

![N-cyclohexyl-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2479948.png)